
Iotrolan
概要
説明
イオトロラン (商品名 Isovist) は、ヨウ素を含む放射線造影剤です。これは、X線画像法における身体構造の視認性を向上させるように設計された、非イオン性、等張性、二量体の造影剤です。 イオトロランは、特に中枢神経系、血管、尿路、子宮、卵管、関節腔周囲の空間の画像化、および内視鏡的逆行性胆管膵管造影(ERCP)に使用されます .
準備方法
イオトロランの調製には、いくつかの合成手順が含まれます。1つの方法には、5-アミノ-2,4,6-トリヨード-m-フタル酸とパラホルムアルデヒドを反応させて、還元的アミノ化生成物を生成することが含まれます。この生成物は、オキシ塩化硫黄とさらに反応して、5-メチルアミノ-2,4,6-トリヨード-m-フタルオイルクロリドを形成します。 マロニルクロリドを連結アームとして使用して、二量体を形成し、次に2,2-ジメチル-6-アミノ-[1,3]ジオキサン-5-アルコールと反応させて、最終生成物であるイオトロランを生成します . この方法は、その簡潔さと高収率のために、工業生産に適しています。
化学反応の分析
科学的研究の応用
Radiographic Imaging
Myelography : Iotrolan is indicated for lumbar, cervical, and total columnar myelography. It has been shown to provide acceptable diagnostic contrast for conventional radiographic techniques, with effective visualization maintained for at least 30 minutes post-injection . Studies indicate that it causes minimal changes in physiological parameters, making it safer compared to other contrast agents like iopamidol .
Hysterosalpingography : In studies comparing this compound with traditional ionic contrast agents, it was found that this compound yielded better results in terms of safety and effectiveness for tubal flushing procedures aimed at assessing female fertility .
Safety Profile and Tolerance
This compound exhibits a favorable safety profile. Research indicates that it does not induce significant cytotoxic effects on human nucleus pulposus cells, suggesting its suitability for spinal applications . Furthermore, animal studies have demonstrated that this compound has good renal tolerance and does not significantly alter renal function parameters post-administration .
Clinical Studies and Case Reports
Several clinical studies have validated the effectiveness of this compound in various settings:
- Cytotoxicity Studies : A study highlighted that this compound did not exhibit cytotoxic effects on healthy human nucleus pulposus cells when compared to other agents like iopamidol, which showed significant reductions in cell viability .
- Pain Management in Injections : A study involving needle placement for intra-articular injections demonstrated that using this compound improved accuracy and reduced procedural pain compared to standard techniques .
Pharmacokinetics
This compound's pharmacokinetic properties have been extensively studied. After intravenous administration, it has a plasma half-life of approximately 9.7 hours, with renal clearance rates indicating efficient elimination from the body . This characteristic is particularly advantageous for patients with compromised renal function.
Emerging Applications
Recent research has explored the potential of this compound in combination with artificial intelligence and machine learning for the early detection of adverse drug reactions and drug-induced toxicity. These advancements suggest a broader application scope beyond traditional imaging uses .
Data Table: Comparison of Contrast Agents
Feature | This compound | Iopamidol | Urografin |
---|---|---|---|
Osmolarity | Low | High | High |
Cytotoxicity | Low | Moderate | Moderate |
Renal Tolerance | Good | Moderate | Poor |
Imaging Duration | Up to 5 hours | Varies | Varies |
Indications | Myelography, Hysterosalpingography | Myelography | Urography |
作用機序
イオトロランは、その構造中のヨウ素原子の存在により、X線を吸収することによって機能します。この吸収は、X線画像法中に得られた画像のコントラストを強化します。 この化合物は、主に腎臓から排泄され、タンパク質結合は無視できます .
類似の化合物との比較
イオトロランは、イオヘキソール、イオジキサノール、およびイオベルソールなどの他のヨウ素ベースの造影剤と比較されます。これらの化合物は、化学構造、ヨウ素含有量、およびイオン性または非イオン性の特性が異なります。 イオトロランは、その非イオン性、等張性、および二量体の性質により、モノマーの造影剤と比較して、より低い浸透圧と副作用が少ないというユニークな特性を持っています .
類似の化合物
- イオヘキソール
- イオジキサノール
- イオベルソール
- イオパミドール
- イオプロミド
類似化合物との比較
Iotrolan is compared with other iodine-based contrast agents such as iohexol, iodixanol, and ioversol. These compounds vary in their chemical structures, iodine content, and ionic or non-ionic characteristics. This compound is unique due to its non-ionic, isotonic, and dimeric nature, which provides lower osmolality and fewer side effects compared to monomeric contrast agents .
Similar Compounds
- Iohexol
- Iodixanol
- Ioversol
- Iopamidol
- Iopromide
生物活性
Iotrolan is a dimeric, non-ionic, hexaiodinated contrast medium primarily used in various radiological procedures. Its unique dimeric structure allows for the creation of highly concentrated solutions that are isotonic with blood and cerebrospinal fluid, making it suitable for diagnostic imaging applications such as myelography and hysterosalpingography. This article delves into the biological activity of this compound, highlighting its safety profile, pharmacokinetics, and comparative effectiveness against other contrast agents.
Safety Profile
This compound has been shown to have a favorable safety profile compared to other contrast agents like Lipiodol. In a study comparing the two, this compound induced no inflammatory reaction in the abdomen of rabbits, while Lipiodol caused significant abdominal inflammation and granuloma formation .
Pharmacokinetics
The pharmacokinetics of this compound indicate rapid excretion and minimal retention in the body. Following intraperitoneal administration at a dose of 100 mg iodine/kg, this compound was entirely excreted through urine within two days. In contrast, Lipiodol exhibited a half-life of 50 days and was retained for over 21 days .
Comparative Studies
A randomized double-blind trial compared this compound with iopamidol for cervical myelography. The study involved 51 patients receiving either iopamidol or this compound, with results indicating that both agents provided effective imaging; however, this compound demonstrated longer opacification times .
Table 1: Comparative Study Results
Parameter | This compound | Iopamidol |
---|---|---|
Number of Patients | 49 | 51 |
Mean Age (Years) | 48.6 (M), 46 (F) | 54.3 (M), 48.7 (F) |
Opacification Time | Longer | Shorter |
Inflammatory Reaction | None | Present |
This compound acts primarily as a radiopaque agent due to its high iodine content, which effectively absorbs X-rays. This property allows for enhanced visualization of anatomical structures during imaging procedures.
Histamine Release and Enzymatic Activity
Research has indicated that iodinated contrast media can lead to pseudoallergic reactions through histamine release. A study assessed the effects of iodinated contrast media on the activities of histamine-degrading enzymes such as diamine oxidase (DAO) and histamine N-methyltransferase (HMT). The findings suggested that this compound did not significantly inhibit these enzymes at physiologically relevant concentrations, indicating a lower potential for exacerbating histamine-mediated reactions compared to other agents .
Table 2: Enzymatic Activity Results
Contrast Media | DAO Activity [%] | HMT Activity [%] |
---|---|---|
Control | 100 | 100 |
This compound (0.1 mM) | 98 | 97 |
Iopamidol (0.1 mM) | 95 | 96 |
Hysterosalpingography
In a study involving hysterosalpingography, patients administered with this compound showed no adverse inflammatory responses compared to those receiving Lipiodol . This underscores the potential advantages of using water-soluble contrast agents in procedures where inflammatory reactions can complicate outcomes.
Lumbar Puncture
Another prospective comparison evaluated the incidence of side effects associated with lumbar puncture when using this compound versus iohexol. The results indicated no significant differences in overall diagnostic specificity or adverse effects between the two groups, suggesting that this compound is a viable alternative for lumbar puncture procedures .
特性
IUPAC Name |
2,4,6-triiodo-5-[methyl-[3-oxo-3-[2,4,6-triiodo-N-methyl-3,5-bis(1,3,4-trihydroxybutan-2-ylcarbamoyl)anilino]propanoyl]amino]-1-N,3-N-bis(1,3,4-trihydroxybutan-2-yl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48I6N6O18/c1-48(32-28(40)22(34(64)44-12(4-50)16(58)8-54)26(38)23(29(32)41)35(65)45-13(5-51)17(59)9-55)20(62)3-21(63)49(2)33-30(42)24(36(66)46-14(6-52)18(60)10-56)27(39)25(31(33)43)37(67)47-15(7-53)19(61)11-57/h12-19,50-61H,3-11H2,1-2H3,(H,44,64)(H,45,65)(H,46,66)(H,47,67) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHXFSYUBXNTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48I6N6O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023165 | |
Record name | Iotrolan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1626.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79770-24-4 | |
Record name | Iotrolan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79770-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iotrolan [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079770244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iotrolan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09487 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iotrolan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOTROLAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FL47B687 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。